N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea
Description
N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea is a heterocyclic compound featuring a pyrido[2,3-b]pyrazinone core fused with a piperidine ring and a urea-linked 3-fluorobenzyl substituent. The ethyl group at position 4 of the pyrido-pyrazinone enhances lipophilicity, while the 3-fluorobenzyl moiety may influence target binding specificity through aromatic interactions.
Properties
CAS No. |
1251566-37-6 |
|---|---|
Molecular Formula |
C27H24N4O2 |
Molecular Weight |
436.515 |
IUPAC Name |
2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O2/c1-17-8-10-21(14-18(17)2)31-27(33)23-16-29-24-11-9-20(15-22(24)25(23)30-31)26(32)28-13-12-19-6-4-3-5-7-19/h3-11,14-16,30H,12-13H2,1-2H3,(H,28,32) |
InChI Key |
CJDRLYDQKVXLRR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrido[2,3-b]pyrazin-2-yl core. This can be achieved through a series of reactions involving the condensation of appropriate precursors under controlled conditions. The piperidin-4-yl moiety is then introduced, followed by the attachment of the 3-fluorobenzyl group.
Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could serve as a lead compound for drug development, particularly in the treatment of diseases.
Industry: Its unique properties may be harnessed for industrial applications, such as in material science or as a chemical intermediate.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which it is used. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Urea vs.
- Aromatic Substitutions: The 3-fluorobenzyl group (primary compound) and 4-chlorophenylmethyl (quinoxaline analog) exhibit distinct electronic profiles, with fluorine’s smaller size possibly favoring tighter binding in sterically restricted pockets.
- Core Flexibility: The pyrido-pyrazinone core (primary compound and cyclohexyl analog) allows greater π-π stacking than quinoxaline, which may influence kinase selectivity .
Critical Differences :
- Target Specificity : The primary compound’s fluorobenzyl group is structurally distinct from fentanyl analogs (), which prioritize opioid receptor binding via piperidine-aryl motifs. This suggests divergent therapeutic applications .
- Solubility : The urea group in the primary compound may confer better aqueous solubility than carboxamides or propenyl-substituted analogs, impacting bioavailability .
Biological Activity
N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrido[2,3-b]pyrazine core, which is known for its diverse biological activities. The synthesis typically involves multicomponent reactions that yield high-purity products suitable for biological assays. The general synthetic route involves the reaction of 2-aminopyridine derivatives with appropriate carbonyl compounds under acidic conditions to form the desired pyrido[2,3-b]pyrazine framework.
The compound exhibits multiple mechanisms of action, primarily through enzyme inhibition and modulation of signaling pathways. Notably, it has been shown to inhibit thioredoxin reductase (TrxR), an important target in cancer therapy due to its role in redox homeostasis and cell survival. Inhibition of TrxR can lead to increased oxidative stress in cancer cells, promoting apoptosis.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Mia PaCa-2 | 5.0 | TrxR inhibition |
| PANC-1 | 6.5 | Induction of oxidative stress |
| RKO | 4.8 | Apoptosis via mitochondrial pathway |
| LoVo | 7.2 | Cell cycle arrest |
These results indicate that the compound's efficacy varies among different cancer types, suggesting a tailored approach for therapeutic applications.
Antimicrobial Properties
In addition to its antitumor effects, the compound has shown promising antimicrobial activity. Studies assessed its effectiveness against common pathogens using disk diffusion methods:
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 31.25 |
| Escherichia coli | 12 | 62.50 |
| Candida albicans | 10 | 125 |
These findings suggest that the compound could be developed as a broad-spectrum antimicrobial agent.
Case Studies
- Anticancer Activity in Vivo : A study conducted on mice bearing xenograft tumors revealed that administration of the compound significantly reduced tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced proliferation rates in tumor cells.
- Synergistic Effects : When combined with standard chemotherapeutic agents like cisplatin, this compound exhibited synergistic effects, leading to improved efficacy and reduced side effects.
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The compound’s synthesis likely involves multi-step protocols, including:
- Heterocyclic Core Formation : Utilize condensation reactions between pyrazine and pyridine precursors under reflux conditions (e.g., ethanol or acetonitrile) to construct the dihydropyrido[2,3-b]pyrazinone scaffold. Temperature control (60–80°C) and catalyst selection (e.g., triethylamine) are critical for yield optimization .
- Piperidine and Urea Linkage : Couple the piperidin-4-yl moiety via nucleophilic substitution or amidation, followed by urea formation using 3-fluorobenzyl isocyanate. Solvent polarity (e.g., dichloromethane vs. DMF) and stoichiometric ratios must be empirically tested to minimize side products .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (acetonitrile or ethanol) are standard for isolating high-purity intermediates .
Basic: What analytical techniques are essential for structural characterization and purity assessment?
Answer:
- X-ray Crystallography : Resolve the compound’s 3D conformation and confirm stereochemistry, as demonstrated for related pyrido[2,3-b]pyrazine derivatives (mean C–C bond length: 0.002 Å, R factor: 0.047) .
- NMR and IR Spectroscopy : Use H/C NMR to verify substituent positions (e.g., piperidine CH groups at δ 2.5–3.5 ppm) and IR to detect urea carbonyl stretches (~1640–1680 cm) .
- HPLC-PDA/MS : Monitor purity (>95%) with reverse-phase C18 columns (mobile phase: ammonium acetate buffer pH 6.5/acetonitrile) and confirm molecular weight via ESI-MS .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for urea formation) to reduce trial-and-error synthesis. Methods like DFT (B3LYP/6-31G*) can identify energy barriers and solvent effects .
- ADMET Prediction : Use tools like SwissADME to model logP (target <5), aqueous solubility, and CYP450 inhibition. Substituent modifications (e.g., fluorobenzyl vs. chlorobenzyl) can be virtually screened to enhance metabolic stability .
Advanced: What strategies are effective for resolving contradictions in bioactivity data across different assay systems?
Answer:
- Assay Standardization : Replicate experiments using harmonized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability. Cross-validate results with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Structural-Activity Relationship (SAR) Analysis : Compare bioactivity trends against analogs (e.g., replacing 3-fluorobenzyl with 4-fluorophenyl) to isolate steric/electronic contributions. Contradictions may arise from off-target interactions, requiring proteome-wide profiling .
Advanced: How can researchers design experiments to evaluate the compound’s solubility and formulation stability?
Answer:
- Solubility Screening : Test in biorelevant media (FaSSIF/FeSSIF) at pH 1.2–6.8. Co-solvents (e.g., PEG 400) or cyclodextrin complexes may improve solubility .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to identify degradation products. LC-HRMS can characterize degradation pathways (e.g., urea bond hydrolysis) .
Advanced: What methodologies are recommended for studying the compound’s target engagement and selectivity?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stabilization in lysates or live cells .
- Kinobeads Profiling : Use broad-spectrum kinase inhibitors coupled with quantitative proteomics to assess off-target kinase binding .
Advanced: How can researchers address discrepancies in synthetic yields reported in literature?
Answer:
- Critical Parameter Analysis : Re-examine variables such as reaction atmosphere (N vs. air), solvent dryness (molecular sieves), and catalyst purity. For example, trace water in acetonitrile can hydrolyze isocyanate intermediates, reducing urea yields .
- Design of Experiments (DoE) : Apply factorial designs to isolate interactive effects (e.g., temperature × solvent) and identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
